molecular formula C22H48ClNO B14211036 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride CAS No. 828933-58-0

1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride

Cat. No.: B14211036
CAS No.: 828933-58-0
M. Wt: 378.1 g/mol
InChI Key: DJIZFCFTZQPTGD-UHFFFAOYSA-M
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Description

1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. This particular compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic ammonium head, which allows it to interact with both water and oil phases.

Preparation Methods

The synthesis of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be represented as follows:

R3N+RXR3N+RXR_3N + R'X \rightarrow R_3N^+R'X^- R3​N+R′X→R3​N+R′X−

In this case, the tertiary amine is N,N-dimethyl-1-dodecanamine, and the alkyl halide is heptyloxy methyl chloride. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride undergoes several types of chemical reactions:

    Substitution Reactions: The chloride ion can be substituted by other anions, such as bromide or iodide, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and amine.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between hydrophilic and hydrophobic reactants.

    Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of 1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and interaction. In biological systems, it can disrupt cell membranes, leading to cell lysis and death, which is the basis for its antimicrobial activity.

Comparison with Similar Compounds

Similar compounds include other quaternary ammonium compounds such as:

    Cetyltrimethylammonium chloride: Known for its use in DNA extraction and as a surfactant.

    Benzalkonium chloride: Widely used as a disinfectant and preservative.

    Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.

1-Dodecanaminium, N-[(heptyloxy)methyl]-N,N-dimethyl-, chloride is unique due to its specific alkyl chain length and the presence of a heptyloxy group, which can influence its solubility and interaction with different substrates.

Properties

CAS No.

828933-58-0

Molecular Formula

C22H48ClNO

Molecular Weight

378.1 g/mol

IUPAC Name

dodecyl-(heptoxymethyl)-dimethylazanium;chloride

InChI

InChI=1S/C22H48NO.ClH/c1-5-7-9-11-12-13-14-15-16-18-20-23(3,4)22-24-21-19-17-10-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1

InChI Key

DJIZFCFTZQPTGD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)COCCCCCCC.[Cl-]

Origin of Product

United States

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